![molecular formula C9H13NO3S B15355750 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole](/img/structure/B15355750.png)
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a 2,2-dimethyl-1,3-dioxolan-4-ylmethoxy group attached to the thiazole ring. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole typically involves the following steps:
Formation of the 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: This intermediate can be synthesized by reacting glycerol with acetone in the presence of an acid catalyst.
Conversion to the Methoxy Derivative: The hydroxyl group of the 2,2-dimethyl-1,3-dioxolan-4-ylmethanol is then converted to a methoxy group using a suitable reagent such as methyl iodide.
Introduction of the Thiazole Ring: The final step involves the reaction of the methoxy derivative with a thiazole precursor, typically through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines and other reduced derivatives.
Substitution Products: Various functionalized thiazoles.
Applications De Recherche Scientifique
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism by which 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole exerts its effects involves its interaction with molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to the modulation of biological processes. The specific molecular targets and pathways depend on the biological context and the specific derivatives of the compound.
Comparaison Avec Des Composés Similaires
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole is compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring but may have different substituents or functional groups.
Dioxolane derivatives: Compounds containing the dioxolane ring structure, which may have different substituents or functional groups.
The uniqueness of this compound lies in its specific combination of the dioxolane and thiazole rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13NO3S |
|---|---|
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole |
InChI |
InChI=1S/C9H13NO3S/c1-9(2)12-6-7(13-9)5-11-8-10-3-4-14-8/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
WJRRKIOZIZPGPF-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)COC2=NC=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


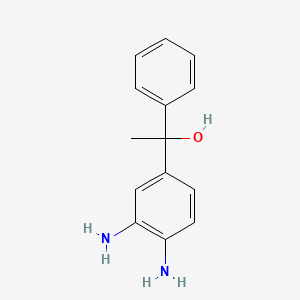
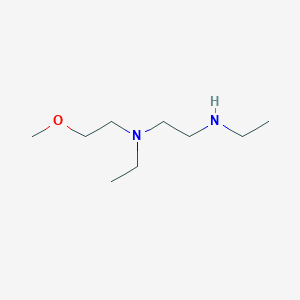
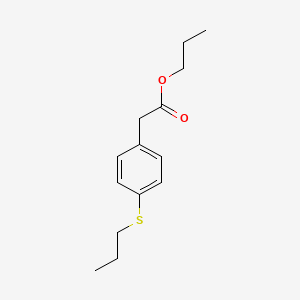
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)

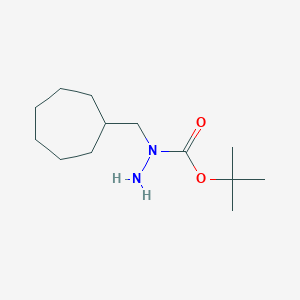
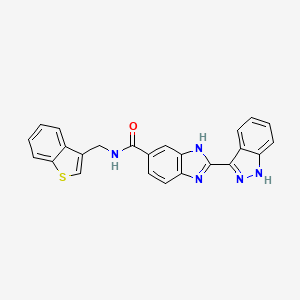
![Methyl 2-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B15355714.png)
![Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate](/img/structure/B15355717.png)
![2-[(4-Methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B15355724.png)

![4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15355747.png)
![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
![[4-[(4-Methyl-3-nitrobenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B15355762.png)
